molecular formula C14H15NO3S B2452652 Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate CAS No. 312289-23-9

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B2452652
CAS No.: 312289-23-9
M. Wt: 277.34
InChI Key: DFRZGBOFFNEAEO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. The reaction involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. For this compound, the specific reactants would include 3-methoxybenzaldehyde, ethyl cyanoacetate, and elemental sulfur .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(2-methoxyphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its biological activity and make it a valuable compound for drug development .

Properties

IUPAC Name

ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-5-4-6-10(7-9)17-2/h4-8H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRZGBOFFNEAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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